molecular formula C4H10N2OS B13332975 2-(Ethylsulfanyl)-N'-hydroxyethanimidamide

2-(Ethylsulfanyl)-N'-hydroxyethanimidamide

Cat. No.: B13332975
M. Wt: 134.20 g/mol
InChI Key: BYSSLVGZGKUEQU-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-N’-hydroxyethanimidamide is an organic compound with a unique structure that includes an ethylsulfanyl group and a hydroxyethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-N’-hydroxyethanimidamide typically involves the reaction of ethyl mercaptan with an appropriate precursor, such as an imidamide derivative. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of 2-(Ethylsulfanyl)-N’-hydroxyethanimidamide may involve large-scale synthesis using batch or continuous flow reactors. These methods are designed to optimize the reaction conditions, minimize by-products, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethylsulfanyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide or thiolates. The reaction conditions vary depending on the desired transformation but generally involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

2-(Ethylsulfanyl)-N’-hydroxyethanimidamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Ethylsulfanyl)-N’-hydroxyethanimidamide include other ethylsulfanyl derivatives and hydroxyethanimidamide analogs. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

2-(Ethylsulfanyl)-N’-hydroxyethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its unique structure makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C4H10N2OS

Molecular Weight

134.20 g/mol

IUPAC Name

2-ethylsulfanyl-N'-hydroxyethanimidamide

InChI

InChI=1S/C4H10N2OS/c1-2-8-3-4(5)6-7/h7H,2-3H2,1H3,(H2,5,6)

InChI Key

BYSSLVGZGKUEQU-UHFFFAOYSA-N

Isomeric SMILES

CCSC/C(=N/O)/N

Canonical SMILES

CCSCC(=NO)N

Origin of Product

United States

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